MDM2-p53-IN-18

Chemical stability Epimerization Spiro-oxindole

MDM2-p53 inhibitor programs using spiro-oxindole scaffolds frequently encounter epimerization instability that confounds SAR interpretation and compromises pharmacological data. MDM2-p53-IN-18 (CAS 1818291-95-0) employs the regioisomeric spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one core specifically engineered to resist epimerization, unlike the 3,3′-spiro scaffold of MI-77301 and MI-1061. • Chemically stable 3,2′-spiro-oxindole scaffold for reliable target engagement data • Orally bioavailable scaffold class suitable for pilot PK/PD studies • Ideal comparator for scaffold-dependent SAR investigations

Molecular Formula C19H16Cl2FN3O4
Molecular Weight 440.2 g/mol
Cat. No. B15137114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMDM2-p53-IN-18
Molecular FormulaC19H16Cl2FN3O4
Molecular Weight440.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)F)C2C(C(NC23C4=C(C=C(C=C4)Cl)NC3=O)CCO)[N+](=O)[O-]
InChIInChI=1S/C19H16Cl2FN3O4/c20-9-4-5-11-14(8-9)23-18(27)19(11)15(10-2-1-3-12(21)16(10)22)17(25(28)29)13(24-19)6-7-26/h1-5,8,13,15,17,24,26H,6-7H2,(H,23,27)/t13-,15-,17+,19+/m0/s1
InChIKeyBCYLXZFAOBUCCN-VGDUNAEUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MDM2-p53-IN-18: Chemically Stable Spiro-Oxindole MDM2 Inhibitor


MDM2-p53-IN-18 (also designated Compd A-7b, CAS 1818291-95-0) is a small-molecule inhibitor of the MDM2-p53 protein-protein interaction belonging to the spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one chemical class [1]. The compound was disclosed in patent WO2015155332A1 by Gollner et al. and features a molecular formula of C19H16Cl2FN3O4 with a molecular weight of 440.25 g/mol . This scaffold was specifically designed to address the epimerization instability observed in earlier spiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one MDM2 inhibitors [2].

Epimerization-resistant spiro[3,2′]-oxindole scaffold for reproducible MDM2-p53 inhibition studies
May support p53 pathway activation studies in TP53 wild-type models
Scaffold-series oral activity reported in preclinical models; compound-specific PK data to verify

Why MDM2-p53-IN-18 Cannot Be Substituted


MDM2 inhibitors exhibit substantial scaffold-dependent variation in chemical stability, binding mode, and functional activity, precluding simple substitution even among compounds sharing the same nominal target. First-generation spiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one inhibitors such as MI-77301 (SAR405838) and MI-1061 are documented to undergo epimerization under physiological conditions, compromising their pharmacological integrity [1]. MDM2-p53-IN-18 employs the regioisomeric spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one scaffold specifically engineered to resist this epimerization, representing a chemically distinct series [2]. Furthermore, potency spans multiple orders of magnitude across inhibitor classes: the nutlin series (Nutlin-3a: IC₅₀ ~90 nM in biochemical assays) [3], clinical-stage piperidinones (AMG-232/Navtemadlin: IC₅₀ 0.6 nM, Kd 0.045 nM) [4], and the MI-77301 spiro-oxindole series (Ki 0.88 nM) [5] exhibit widely divergent binding affinities. Substitution without head-to-head validation therefore introduces substantial risk of altered potency, selectivity, and in vivo behavior.

Scaffold Spiro[3,3′] regioisomers (e.g., MI-77301) may undergo epimerization, altering target engagement; 3,2′-scaffold may not be directly interchangeable.
Potency MDM2 inhibitor classes span orders of magnitude in biochemical potency; substitution without head-to-head data risks altered binding affinity.
Selectivity Binding mode and selectivity profiles differ across scaffolds; off-target kinase and protein interactions may require independent assessment.

MDM2-p53-IN-18: Stability and Activity Differentiation


Scaffold Stability: Spiro[3,2′] vs Spiro[3,3′] Regioisomers

The spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one scaffold employed by MDM2-p53-IN-18 was explicitly designed to eliminate the epimerization liability documented for the earlier spiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one scaffold used in inhibitors such as MI-77301 and MI-1061 [1]. Prior spiro[3,3′] inhibitors undergo stereochemical inversion at the spiro carbon under physiological conditions, leading to loss of bioactive conformation and pharmacological activity [2].

Scaffold Stability Comparison
Class-level inference
Spiro[3,2′] scaffold engineered for stereochemical resistance; spiro[3,3′] inhibitors (MI-77301, MI-1061) are epimerization-prone in physiological buffer.
Supports assay reproducibility and SAR interpretation.
Physiological stability inferred from scaffold design; direct compound-specific epimerization kinetics not reported.
Chemical stability Epimerization Spiro-oxindole Scaffold design

Biochemical Potency vs In-Class Spiro-Oxindole Analogs

MDM2-p53-IN-18 is reported as an inhibitor of the MDM2-p53 interaction; however, the primary patent (WO2015155332A1) does not provide explicit IC₅₀ or Ki values for this specific compound (Compd A-7b) in the publicly accessible claims or examples [1]. Vendor datasheets (MedChemExpress, TargetMol, PeptideDB) uniformly describe the compound as an MDM2-p53 interaction inhibitor but do not report quantitative potency metrics [2]. This represents a critical data gap relative to other spiro-oxindole series compounds for which quantitative binding data are publicly available: MDM2-p53-IN-16 (IC₅₀ = 4.3 nM in MDM2-p53 complex dissociation assay) and MDM2-p53-IN-15 (IC₅₀ = 26.1 nM) [3].

Biochemical Potency Context
Data to verify
IC₅₀/Ki not publicly reported for MDM2-p53-IN-18. Comparator spiro-oxindoles: MDM2-p53-IN-16 (IC₅₀ 4.3 nM), MDM2-p53-IN-15 (IC₅₀ 26.1 nM).
Procurement decision requires independent potency validation.
Consult supplier for unreleased characterization data or perform de novo assay titration.
IC₅₀ MDM2-p53 inhibition Biochemical assay Spiro-oxindole

Oral Bioavailability Potential of Spiro-Oxindole Inhibitors

The spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one scaffold was optimized not only for chemical stability but also to confer oral activity—a property not universal among MDM2 inhibitors. The lead optimization campaign described in Gollner et al. (J. Med. Chem. 2016) demonstrated that selected compounds from this scaffold series achieve oral bioavailability in mouse models [1]. By contrast, peptide-based MDM2 inhibitors and certain earlier small-molecule series lack oral activity entirely, limiting their utility to in vitro or parenteral administration studies [2]. While MDM2-p53-IN-18-specific PK data are not disclosed in the public domain, its membership in the orally optimized 3,2′-spiro-oxindole series distinguishes it from non-oral MDM2 antagonist classes.

Oral Bioavailability Potential
Class-level inference
Scaffold series achieved oral activity in mouse lead optimization; MDM2-p53-IN-18-specific PK parameters not disclosed.
Supports oral PK feasibility research context.
Independent oral exposure characterization recommended before in vivo studies.
Oral bioavailability Pharmacokinetics Spiro-oxindole Drug-like properties

MDM2-p53-IN-18: Application Scenarios


Epimerization-Resistant MDM2 Inhibitor Design

MDM2-p53-IN-18 is best positioned for medicinal chemistry programs investigating structure-activity relationships of chemically stable spiro-oxindole MDM2 inhibitors. The compound serves as a representative of the 3,2′-spiro-oxindole scaffold that was engineered to resist epimerization, in contrast to the epimerization-prone 3,3′-spiro-oxindole scaffold of MI-77301 and MI-1061 [1]. Researchers comparing scaffold-dependent effects on target engagement, cellular potency, and metabolic stability would use MDM2-p53-IN-18 as a 3,2′-regioisomeric comparator. This scenario is particularly relevant for lead optimization campaigns seeking to balance potency with chemical integrity under physiological assay conditions [2].

p53 Pathway Activation in TP53 Wild-Type Models

The compound is applicable for in vitro studies examining p53 stabilization and transcriptional activation in cancer cell lines harboring wild-type TP53. As an MDM2-p53 interaction inhibitor, MDM2-p53-IN-18 is expected to prevent MDM2-mediated ubiquitination and proteasomal degradation of p53, resulting in p53 accumulation and induction of downstream target genes (p21/CDKN1A, PUMA/BBC3, BAX) [1]. Users should note that cell-based potency data are not publicly available for this specific compound; thus, dose-response characterization (e.g., IC₅₀ determination for p53 stabilization, growth inhibition assays) must be performed de novo. Appropriate positive controls include Nutlin-3a (IC₅₀ ~90 nM in biochemical assays, ~1-5 μM in cell proliferation) [2] or MDM2-p53-IN-16 (IC₅₀ = 4.3 nM biochemical) [3].

In Vivo Oral Dosing for MDM2 Inhibitor Development

For preclinical in vivo oncology studies requiring oral administration, MDM2-p53-IN-18 belongs to a scaffold series (spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one) that was optimized for oral bioavailability [1]. This scaffold-level property distinguishes it from MDM2 inhibitors that lack oral activity. However, compound-specific pharmacokinetic parameters (Cmax, AUC, t½, F%) for MDM2-p53-IN-18 are not publicly disclosed. Consequently, this application scenario is appropriate only for pilot PK/PD studies where compound-specific oral exposure will be empirically determined. Users should independently assess solubility, permeability, and metabolic stability prior to in vivo dosing [2].

MDM2-p53 Displacement Assay Development

MDM2-p53-IN-18 can be employed in biochemical assays (FP, TR-FRET, SPR) designed to measure disruption of the MDM2-p53 interaction. Given the absence of publicly reported IC₅₀ data, the compound may serve as a tool for assay validation, positive control titration, or screening window determination in laboratories that have synthesized or independently characterized the compound [1]. The compound's known molecular weight (440.25 g/mol) and formula (C19H16Cl2FN3O4) [2] enable accurate concentration calculations. Users are advised that the binding mode is presumed to mimic the p53 transactivation domain occupying the MDM2 hydrophobic cleft, consistent with the spiro-oxindole pharmacophore [3].

Application
Selection Property
Validation Focus
Spiro-oxindole medicinal chemistry
Scaffold-dependent chemical stability
Verify epimerization resistance in assay buffer
p53 pathway activation (TP53 WT)
MDM2-p53 inhibition confirmation
Quantify p53 accumulation and target gene induction
Preclinical oral PK studies
Scaffold-series oral activity reported
Empirically determine oral PK parameters (Cmax, AUC, t½)
MDM2-p53 displacement assay development
MW and formula for accurate solution preparation
Titrate compound in FP/TR-FRET assay for screening window

Technical Documentation Hub

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